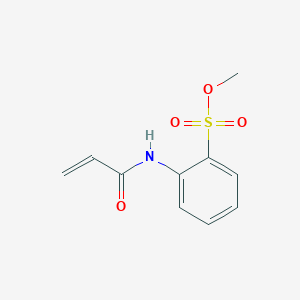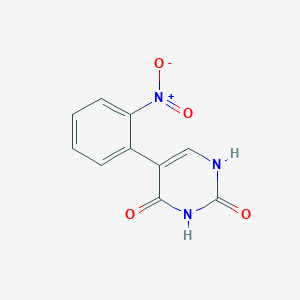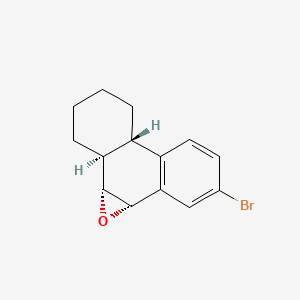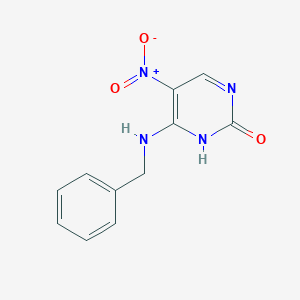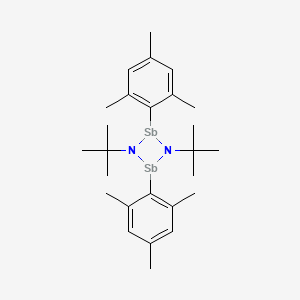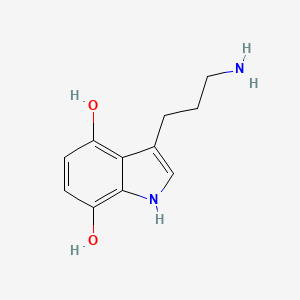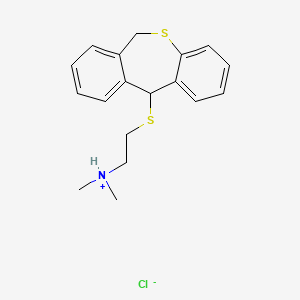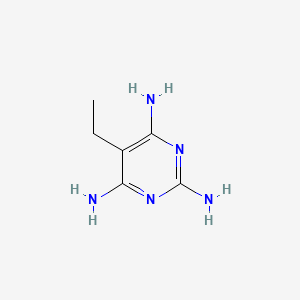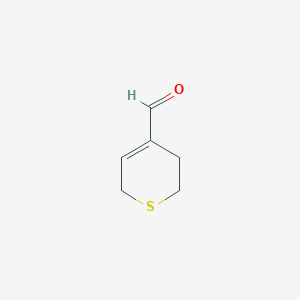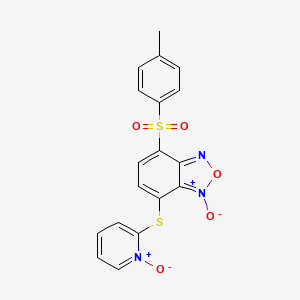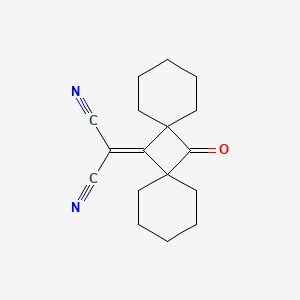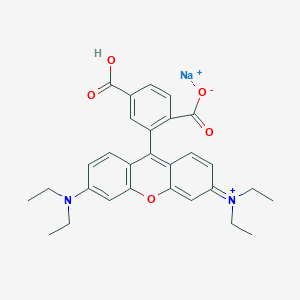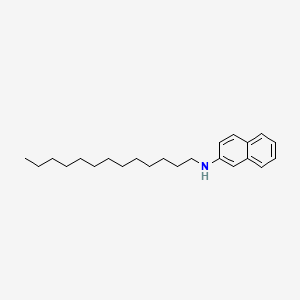
N-Tridecylnaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tridecylnaphthalen-2-amine is an organic compound characterized by the presence of a naphthalene ring substituted with an amine group at the second position and a tridecyl chain. This compound is part of the broader class of naphthylamines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Tridecylnaphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with a tridecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, making it more nucleophilic. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated amine attacks the alkyl halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Tridecylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or sulfonation, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acyl chlorides or sulfonyl chlorides are typical reagents for acylation and sulfonation reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Amides and sulfonamides
Aplicaciones Científicas De Investigación
N-Tridecylnaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Tridecylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved vary depending on the specific application and the biological system under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-1-amine
- Naphthalen-2-amine
- N-Decylnaphthalen-2-amine
Uniqueness
N-Tridecylnaphthalen-2-amine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other naphthylamines may not be as effective .
Propiedades
Número CAS |
56358-18-0 |
|---|---|
Fórmula molecular |
C23H35N |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
N-tridecylnaphthalen-2-amine |
InChI |
InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-14-19-24-23-18-17-21-15-12-13-16-22(21)20-23/h12-13,15-18,20,24H,2-11,14,19H2,1H3 |
Clave InChI |
VTHLRNWWADIQMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
